molecular formula C14H15NO5 B15506346 Pentanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-4-methyl-, (2S)-

Pentanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-4-methyl-, (2S)-

Cat. No.: B15506346
M. Wt: 277.27 g/mol
InChI Key: MDMVYIQIEZUFLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral pentanoic acid derivative featuring a phthalimide-like isoindole-1,3-dione moiety linked via an ether oxygen at the 2-position and a methyl group at the 4-position of the pentanoic acid backbone.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)oxy-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-8(2)7-11(14(18)19)20-15-12(16)9-5-3-4-6-10(9)13(15)17/h3-6,8,11H,7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMVYIQIEZUFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)ON1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features :

  • Isoindole-1,3-dione group : Aromatic and electron-deficient, contributing to π-π stacking interactions and metabolic stability.
  • Methyl branch at C4 : Enhances lipophilicity and may influence conformational flexibility.
  • (2S)-Configuration : Stereospecific interactions in chiral environments.

Stereoisomers and Enantiomers

The (2R)-enantiomer (CAS 310404-45-6) shares identical connectivity but differs in stereochemistry at C2. For example, (2R)-isomers of phthalimide derivatives have shown reduced CYP450 inhibition compared to (S)-forms in unrelated studies .

Table 1: Stereochemical Comparison

Property (2S)-Isomer (2R)-Isomer (CAS 310404-45-6)
Stereochemistry S-configuration at C2 R-configuration at C2
Synthetic Yield* Not reported Not reported
Purity Not reported Not reported

*Synthetic yields for enantiomers are often lower due to chiral resolution challenges.

Structural Analogs with Modified Substituents

Compound 2c and 2d ()

These analogs feature extended phenoxy-pentanoic acid chains and benzyl/fluorobenzyl substituents on the isoindole ring. Key differences include:

  • Longer carbon chain : Enhances hydrophobicity (logP ~3.5–4.0 estimated).

Table 2: Substituent-Driven Properties

Compound Structure Yield (%) Purity (%) Key Functional Groups
2c 5-(4-{[(2-benzyl-1,3-dioxo-isoindol-5-yl)carbamoyl]methyl}phenoxy)pentanoic acid 62 99 Benzyl, carbamoyl
2d 5-{4-[({2-[(4-fluorophenyl)methyl]-1,3-dioxo-isoindol-5-yl}carbamoyl)methyl]phenoxy}pentanoic acid 50 96 Fluorobenzyl, carbamoyl

Key Findings :

  • Substitution at the isoindole nitrogen (benzyl/fluorobenzyl) improves synthetic yields (50–62%) compared to simpler phthalimide derivatives .
  • Fluorine in 2d may enhance metabolic stability via reduced CYP450-mediated oxidation.
Nitro-Substituted Derivatives ()

The compound 2-(4-nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-pentanedioic acid dimethyl ester (CAS 827026-43-7) introduces a nitro group at the isoindole’s 4-position.

Impact of Nitro Group :

  • Electron deficiency : Enhances binding to electron-rich enzyme active sites (e.g., kinases).
  • Redox activity : May contribute to pro-drug activation mechanisms.

Functional Derivatives: Esters and Amides

Dimethyl Ester Derivatives ()
  • CAS 827026-43-7 : A dimethyl ester of pentanedioic acid with a nitroisoindole group. Esters improve cell permeability but require hydrolysis for activity.
  • CAS 105196-41-6 : A bis(2-nitrophenyl) ester derivative, likely serving as a prodrug with slow hydrolysis kinetics.

Table 3: Ester vs. Carboxylic Acid

Compound Type Bioavailability Metabolic Stability Example
Carboxylic Acid (Target) Low High (2S)-Target compound
Dimethyl Ester High Moderate CAS 827026-43-7
Bis-nitrophenyl Ester Very High Low CAS 105196-41-6

Chain-Length Variants ()

  • (3R)-3-(1,3-dioxoisoindolin-2-yl)-4-methylpentanoic acid (CAS 58543-97-8): Shorter chain (C5 vs. C6) and methyl at C4. The (3R)-configuration may alter binding pocket compatibility .

Q & A

Basic: What synthetic strategies are recommended for achieving enantiomeric purity in (2S)-2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-4-methylpentanoic acid?

Methodological Answer:
Enantioselective synthesis can be achieved via asymmetric catalysis or chiral auxiliary approaches. For example, the (2S)-configuration suggests using L-proline-derived catalysts in a Sharpless epoxidation or Mitsunobu reaction to install stereochemistry . The isoindol-dione moiety can be introduced via nucleophilic substitution between a pre-synthesized isoindol-dione precursor (e.g., 1,3-dihydro-2H-isoindole-1,3-dione) and a chiral alcohol intermediate. Chromatographic purification (e.g., chiral HPLC with amylose-based columns) and NMR monitoring (e.g., 1H^{1}\text{H}-NMR for diastereomer splitting) are critical for verifying enantiopurity .

Basic: Which spectroscopic techniques are most effective for characterizing the structural and stereochemical integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can confirm the presence of the isoindol-dione aromatic protons (δ 7.5–8.0 ppm) and the methyl group (δ 1.2–1.5 ppm). NOESY experiments can validate the (2S)-configuration by cross-peaks between the methyl group and adjacent protons .
  • FT-IR : Detect carbonyl stretches (C=O) from the isoindol-dione (1700–1750 cm1^{-1}) and carboxylic acid (2500–3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular formula (e.g., [M+H]+^+ for C15_{15}H15_{15}NO6_6) .

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states to predict regioselectivity in isoindol-dione coupling reactions . Molecular dynamics simulations can assess solvent effects (e.g., DMF vs. THF) on reaction rates. Pairing computational predictions with high-throughput screening (e.g., robotic liquid handlers) allows rapid optimization of catalysts, solvents, and temperatures .

Advanced: How to resolve contradictions in reported biological activity data for isoindol-dione derivatives?

Methodological Answer:
Contradictions may arise from differences in assay conditions (e.g., cell lines, pH, or solvent carriers). Systematic meta-analysis should:

  • Compare IC50_{50} values across studies using standardized assays (e.g., NIH/3T3 vs. HEK293 cells) .
  • Validate purity via HPLC and rule out degradation products (e.g., hydrolyzed ester derivatives) .
  • Use isotopic labeling (e.g., 13C^{13}\text{C}-methyl groups) to track metabolic stability in pharmacokinetic studies .

Advanced: What experimental designs are suitable for studying the compound’s reactivity under catalytic conditions?

Methodological Answer:

  • Catalytic Screening : Test palladium/copper systems for cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) .
  • Kinetic Studies : Use in-situ FT-IR or UV-Vis to monitor reaction progress and identify intermediates .
  • Microreactor Systems : Enhance heat/mass transfer for exothermic steps (e.g., esterification) and reduce side reactions .

Basic: How to assess hydrolytic stability of the ester/acid functional groups in aqueous media?

Methodological Answer:

  • pH-Dependent Studies : Incubate the compound in buffers (pH 2–12) at 37°C and analyze degradation via LC-MS. The isoindol-dione group may hydrolyze to phthalic acid derivatives under alkaline conditions .
  • Activation Energy Calculation : Use Arrhenius plots from accelerated stability testing (40–60°C) to predict shelf life .

Advanced: How to design enantioselective biocatalytic routes for large-scale synthesis?

Methodological Answer:
Screen enzyme libraries (e.g., lipases or esterases) for kinetic resolution of racemic mixtures. For example, Candida antarctica lipase B (CAL-B) in organic solvents can selectively hydrolyze the (2R)-enantiomer . Immobilize enzymes on mesoporous silica to enhance reusability and stability .

Basic: What are the key considerations for designing a stability-indicating HPLC method?

Methodological Answer:

  • Column : Use a C18 column with 5-µm particle size.
  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid to improve peak symmetry.
  • Detection : UV at 254 nm (isoindol-dione absorption) .
  • Forced Degradation : Expose the compound to heat, light, and humidity to validate method robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.